Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, features an ethyl ester group, an iodinated benzamide moiety, and a benzothiazole ring, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method starts with the iodination of 2-aminobenzoic acid to form 2-iodobenzoic acid. This is followed by the formation of the benzothiazole ring through a cyclization reaction with 2-aminothiophenol. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Products include azides, nitriles, and substituted amides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to anti-inflammatory and anticancer effects. The iodinated benzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Ethyl 2-(2-iodobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the iodinated benzamide and ethyl ester groups, making it less versatile in certain applications.
Benzothiazole-2-thiol: Contains a thiol group instead of the iodinated benzamide, which affects its reactivity and biological activity.
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate: Similar structure but without the iodinated benzamide, leading to different chemical and biological properties.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O3S/c1-2-23-16(22)10-7-8-13-14(9-10)24-17(19-13)20-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRHXBKXTTWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.